molecular formula C14H16F3N5 B12232898 1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12232898
M. Wt: 311.31 g/mol
InChI Key: UTGQWXQKSVWNQD-UHFFFAOYSA-N
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Description

1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a pyridopyrimidine core, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine typically involves multi-step reactions. One common method includes the condensation of 2-methylpyridine with appropriate reagents to form the pyridopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridopyrimidine derivatives .

Scientific Research Applications

1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to alterations in cellular signaling pathways. These interactions can result in therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to its trifluoroethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct biological activity and therapeutic potential .

Properties

Molecular Formula

C14H16F3N5

Molecular Weight

311.31 g/mol

IUPAC Name

2-methyl-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C14H16F3N5/c1-10-19-12-8-18-3-2-11(12)13(20-10)22-6-4-21(5-7-22)9-14(15,16)17/h2-3,8H,4-7,9H2,1H3

InChI Key

UTGQWXQKSVWNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)CC(F)(F)F

Origin of Product

United States

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